molecular formula C19H19ClN4O B6477317 3-(2-chlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea CAS No. 2640974-70-3

3-(2-chlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea

Cat. No.: B6477317
CAS No.: 2640974-70-3
M. Wt: 354.8 g/mol
InChI Key: NLEAZCZBYCYUQP-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea (hereafter Compound A) is a urea derivative featuring a 2-chlorophenyl group and a 1-methylpyrazole-substituted phenethyl moiety. Its structure combines aromatic, heterocyclic, and hydrogen-bonding elements, making it a candidate for targeted biochemical interactions, particularly in enzyme inhibition (e.g., allosteric modulators) . The urea group (-NH-CO-NH-) facilitates hydrogen bonding, while the chlorophenyl and pyrazole moieties contribute to lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-24-18(11-13-22-24)15-8-6-14(7-9-15)10-12-21-19(25)23-17-5-3-2-4-16(17)20/h2-9,11,13H,10,12H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEAZCZBYCYUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Compound A and Analogues

Compound ID Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Key Features
A (Target) Urea-linked phenethyl-pyrazole 2-Chlorophenyl, 1-methylpyrazole Urea 343.11 (exact mass) Chlorine enhances lipophilicity; pyrazole enables heterocyclic interactions
B Urea-linked phenyl-piperidine 2-Chlorophenyl, piperidinylmethyl Urea 343.07 (exact mass) Piperidine introduces basicity; lacks pyrazole
C Urea-linked pyrazole-fluorophenyl 4-Fluorophenyl, 2-hydroxyethyl Urea 451.20 (LC-MS: [M+H]+) Fluorine improves electronegativity; hydroxyethyl increases polarity
D Carboxamide-linked phenethyl-pyrazole Furan-3-carboxamide, 1-methylpyrazole Carboxamide 295.34 Carboxamide offers distinct H-bonding; furan contributes to planar rigidity

Substituent Effects on Physicochemical Properties

  • Chlorophenyl vs. Fluorophenyl (A vs. C):
    The 2-chlorophenyl group in Compound A increases lipophilicity (higher logP) compared to the 4-fluorophenyl group in Compound C. Chlorine’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions in target binding pockets .
  • Pyrazole vs. Piperidine (A vs.

Functional Group Influence on Bioactivity

  • Urea vs. Carboxamide (A vs. D): The urea group in Compound A forms stronger bidentate hydrogen bonds compared to the carboxamide in Compound D, which may enhance binding affinity to enzymes or receptors .
  • Hydroxyethyl in Compound C:
    The 2-hydroxyethyl substituent in Compound C increases polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to Compound A .

Structural Insights from Analytical Tools

  • Crystallography (SHELX/ORTEP):
    SHELX and ORTEP-3 () could resolve Compound A’s crystal structure, revealing intramolecular interactions (e.g., H-bonding between urea NH and pyrazole N) critical for stability .
  • Noncovalent Interaction Analysis (Multiwfn): Tools like Multiwfn () and NCI plots () can map Compound A’s van der Waals surfaces and hydrogen-bonding networks, distinguishing it from analogues like B and D .

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